molecular formula C25H22O3 B4963877 2-(4-ethoxyphenyl)-4-(4-methylphenyl)-4H-chromene-3-carbaldehyde

2-(4-ethoxyphenyl)-4-(4-methylphenyl)-4H-chromene-3-carbaldehyde

Cat. No. B4963877
M. Wt: 370.4 g/mol
InChI Key: ORHZJONNKBSDCN-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-4-(4-methylphenyl)-4H-chromene-3-carbaldehyde, also known as EMCC, is a synthetic compound that belongs to the family of chromene derivatives. EMCC has been studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-4-(4-methylphenyl)-4H-chromene-3-carbaldehyde is not fully understood, but it is believed to act through various pathways such as inhibition of inflammatory cytokines, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, reduce oxidative stress, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-ethoxyphenyl)-4-(4-methylphenyl)-4H-chromene-3-carbaldehyde is its unique chemical structure, which allows for the potential development of novel drugs with improved efficacy and safety profiles. However, one limitation is the lack of comprehensive studies on its toxicity and pharmacokinetics, which may limit its clinical applications.

Future Directions

For research on 2-(4-ethoxyphenyl)-4-(4-methylphenyl)-4H-chromene-3-carbaldehyde include the development of more efficient and cost-effective synthesis methods, the evaluation of its potential as a drug candidate for various diseases such as cancer and inflammation, and the investigation of its mechanisms of action in more detail. Additionally, the exploration of its potential as a molecular probe for imaging and diagnostics is also an area of interest.

Synthesis Methods

2-(4-ethoxyphenyl)-4-(4-methylphenyl)-4H-chromene-3-carbaldehyde can be synthesized through a multi-step reaction process involving the condensation of 4-ethoxybenzaldehyde and 4-methylbenzaldehyde with malononitrile followed by cyclization and oxidation. The resulting compound is this compound, which can be purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(4-ethoxyphenyl)-4-(4-methylphenyl)-4H-chromene-3-carbaldehyde has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

2-(4-ethoxyphenyl)-4-(4-methylphenyl)-4H-chromene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O3/c1-3-27-20-14-12-19(13-15-20)25-22(16-26)24(18-10-8-17(2)9-11-18)21-6-4-5-7-23(21)28-25/h4-16,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHZJONNKBSDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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